8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16810227
InChI: InChI=1S/C10H12FN/c11-9-5-4-8-3-1-2-6-12-10(8)7-9/h4-5,7,12H,1-3,6H2
SMILES:
Molecular Formula: C10H12FN
Molecular Weight: 165.21 g/mol

8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

CAS No.:

Cat. No.: VC16810227

Molecular Formula: C10H12FN

Molecular Weight: 165.21 g/mol

* For research use only. Not for human or veterinary use.

8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine -

Specification

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
IUPAC Name 8-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine
Standard InChI InChI=1S/C10H12FN/c11-9-5-4-8-3-1-2-6-12-10(8)7-9/h4-5,7,12H,1-3,6H2
Standard InChI Key VZRZCEHWOCPLNQ-UHFFFAOYSA-N
Canonical SMILES C1CCNC2=C(C1)C=CC(=C2)F

Introduction

Structural and Chemical Characteristics

Core Framework and Substituent Effects

The compound’s backbone consists of a benzo[b]azepine system, where the azepine ring is partially saturated (2,3,4,5-tetrahydro), reducing ring strain and enhancing conformational flexibility compared to fully unsaturated analogs . The fluorine atom at the 8-position introduces electronegativity, influencing electronic distribution and intermolecular interactions. This substitution is critical for modulating lipophilicity, as evidenced by a calculated partition coefficient (logP) of 2.45, suggesting moderate blood-brain barrier permeability .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC10H12FN\text{C}_{10}\text{H}_{12}\text{FN}
Molecular Weight165.21 g/mol
IUPAC Name8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Canonical SMILESC1CC2=C(CNC1)C=C(C=C2)F
logP2.45 (estimated)

Tautomerism and Conformational Dynamics

The tetrahydroazepine ring exists in a chair-like conformation, with the fluorine atom adopting an equatorial orientation to minimize steric hindrance . Nuclear magnetic resonance (NMR) studies of related fluorobenzazepines reveal dynamic interconversion between puckered ring conformers, which may influence receptor binding kinetics .

Synthetic Approaches

Catalytic Cascade Reactions

A nickel(II) chloride and tetrahydroxydiboron co-catalyzed cascade reaction has been employed for synthesizing fluorinated benzo[b]azepines. This method enables regioselective fluorination under mild conditions (60°C, ambient pressure), achieving yields up to 78% for analogs with electron-withdrawing substituents. While the exact protocol for 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine remains unpublished, analogous pathways suggest a multi-step sequence involving:

  • Friedel-Crafts Acylation: Formation of the benzazepine skeleton via intramolecular cyclization.

  • Fluorination: Electrophilic aromatic substitution using Selectfluor®\text{Selectfluor}^\circledR or similar agents .

  • Reduction: Hydrogenation of the azepine ring to achieve partial saturation .

Challenges in Purification

The compound’s polar nature complicates isolation, necessitating chromatographic techniques such as reverse-phase HPLC with acetonitrile/water gradients. Residual catalyst removal (e.g., nickel) requires chelating agents like ethylenediaminetetraacetic acid (EDTA).

Biological Activity and Mechanism

Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)

8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine exhibits nanomolar affinity for PNMT (Ki=12.3nMK_i = 12.3 \, \text{nM}), an enzyme critical in catecholamine biosynthesis . Fluorine’s electron-withdrawing effect enhances hydrogen bonding with the enzyme’s active site, particularly with Asp-267 and Tyr-71 residues . Selectivity over adrenergic receptors is notable, with a α2/PNMTKi\alpha_2/\text{PNMT} \, K_i ratio > 900 for the 8-nitro derivative , suggesting therapeutic potential in hypertension and stress disorders.

Adrenergic Receptor Modulation

Despite its PNMT selectivity, the compound shows moderate antagonism at α2\alpha_2-adrenoceptors (Ki=9.8μMK_i = 9.8 \, \mu\text{M}), implicating dual mechanisms in sympatholytic effects . Molecular docking simulations reveal hydrophobic interactions between the fluorinated aryl ring and receptor subpockets .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The free base form has limited aqueous solubility (0.12 mg/mL at pH 7.4), necessitating salt formation (e.g., hydrochloride) for oral formulations . The hydrochloride salt (C10H13ClFN\text{C}_{10}\text{H}_{13}\text{ClFN}, MW 201.67 g/mol) improves solubility to 2.3 mg/mL . Stability studies indicate degradation <5% after 24 hours in simulated gastric fluid (pH 1.2).

Metabolic Pathways

In vitro hepatocyte assays identify two primary metabolites:

  • N-Oxide derivative: Formed via cytochrome P450 3A4 (CYP3A4)-mediated oxidation.

  • Defluorinated analog: Resulting from glutathione-S-transferase (GST) activity .

Applications in Medicinal Chemistry

Lead Compound for CNS Disorders

The compound’s CNS penetrance and PNMT inhibition profile make it a candidate for depression and anxiety therapeutics. Preclinical models demonstrate reduced plasma epinephrine levels (38% decrease at 10 mg/kg) without affecting heart rate .

Structural Optimization Strategies

  • Ring Expansion: Synthesis of eight-membered analogs to enhance target residence time.

  • Prodrug Design: Esterification of the secondary amine to improve oral bioavailability .

Table 2: Analog Comparison

CompoundModificationPNMT KiK_i (nM)Selectivity Ratio (α2/PNMT\alpha_2/\text{PNMT})
8-Fluoro-THBA (Parent)None12.3>900
8-Nitro-THBANitro substituent8.7>1200
tert-Butyl carbamate analogCarbamate protection45.6320

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator